![molecular formula C13H29N3 B5880592 N,N,N'-trimethyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine](/img/structure/B5880592.png)
N,N,N'-trimethyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine
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Overview
Description
N,N,N'-trimethyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine, commonly known as 'Troparil,' is a synthetic compound belonging to the class of phenyltropanes. It is a highly potent and selective dopamine reuptake inhibitor, which makes it a potential candidate for treating various neurological disorders.
Mechanism of Action
Troparil primarily acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which enhances dopaminergic neurotransmission. Troparil also exhibits some affinity for the serotonin and norepinephrine transporters, but its selectivity for the dopamine transporter is much higher.
Biochemical and physiological effects:
Troparil's primary effect is on the dopaminergic system, which plays a crucial role in regulating various physiological processes, including movement, motivation, reward, and cognition. By inhibiting dopamine reuptake, Troparil enhances dopaminergic neurotransmission, which leads to an increase in locomotor activity, reward-seeking behavior, and improved cognitive function. Troparil has also been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which has neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of Troparil is its high selectivity for the dopamine transporter, which makes it a useful tool for studying the dopaminergic system. Additionally, Troparil has a long half-life, which allows for sustained dopamine reuptake inhibition. However, Troparil's high potency and selectivity also pose some limitations, as it can cause off-target effects and toxicity at high doses.
Future Directions
There are several potential future directions for Troparil research. One area of interest is its potential use in treating neurodegenerative disorders, such as Parkinson's and Alzheimer's disease. Troparil's neuroprotective effects and ability to enhance dopaminergic neurotransmission make it a promising candidate for these applications. Another area of interest is its potential use in treating cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models. Additionally, Troparil's cognitive-enhancing effects make it a potential candidate for treating cognitive impairments in aging and neurodegenerative disorders.
Synthesis Methods
Troparil can be synthesized by using various methods, including the Mannich reaction, reductive amination, and Friedel-Crafts acylation. The most commonly used method is the Mannich reaction, which involves the condensation of 1-propylpiperidine, formaldehyde, and dimethylamine. The resulting product is then treated with ethanediamine to obtain Troparil.
Scientific Research Applications
Troparil has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been investigated for its potential use in treating cocaine addiction, as it has been found to reduce cocaine self-administration in rats. Moreover, Troparil has been shown to improve cognitive function and memory in animal models of aging.
properties
IUPAC Name |
N,N,N'-trimethyl-N'-(1-propylpiperidin-4-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3/c1-5-8-16-9-6-13(7-10-16)15(4)12-11-14(2)3/h13H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZGGIOKVNVIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(C)CCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5452560 |
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